molecular formula C9H6N2S B8447148 4-Cyano-2-methylphenyl isothiocyanate

4-Cyano-2-methylphenyl isothiocyanate

Cat. No.: B8447148
M. Wt: 174.22 g/mol
InChI Key: CFCZHMWBNWMZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-methylphenyl isothiocyanate is a useful research compound. Its molecular formula is C9H6N2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.
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Q & A

Q. Basic Synthesis and Purification

Q. Q1. What are the laboratory-scale synthesis routes for 4-Cyano-2-methylphenyl isothiocyanate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via two primary routes:

  • Amine-Thiophosgene Reaction : Reacting 4-cyano-2-methylaniline with thiophosgene in a polar aprotic solvent (e.g., dichloromethane) under reflux at 40–50°C for 6–8 hours. Yields typically range from 65–80% .
  • Carbon Disulfide Route : Using carbon disulfide (CS₂) and di-tert-butyl dicarbonate as catalysts in dimethylbenzene at 60°C. This method avoids toxic thiophosgene but requires longer reaction times (12–16 hours) .
    Optimization Tips :
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate byproducts.
  • Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and use inert gas purging to minimize oxidation .

Q. Reactivity and Functionalization

Q. Q2. How does the electrophilic isothiocyanate group in this compound participate in nucleophilic addition reactions?

Answer: The -N=C=S group reacts with nucleophiles (e.g., amines, thiols) to form thiourea or thioether derivatives. Key mechanisms include:

  • Thiourea Formation : Reaction with primary amines (e.g., benzylamine) in ethanol at room temperature yields stable thioureas, confirmed by ¹H NMR (δ 8.2–8.5 ppm for NH protons) .
  • Thiol Coupling : Thiols (e.g., glutathione) react in buffered aqueous solutions (pH 7–8) to form disulfide bonds, useful for bioconjugation studies .
    Advanced Insight : Density functional theory (DFT) calculations suggest the electrophilicity of the isothiocyanate carbon is enhanced by the electron-withdrawing cyano group, accelerating nucleophilic attack .

Q. Analytical Characterization

Q. Q3. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • FT-IR : Confirm the -N=C=S group via peaks at 2050–2100 cm⁻¹ (isothiocyanate stretch) and 2230 cm⁻¹ (C≡N stretch) .
  • ¹³C NMR : The isothiocyanate carbon appears at δ 125–130 ppm, while the cyano carbon resonates at δ 115–120 ppm .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~4.2 minutes at 254 nm .

Q. Biological Activity Profiling

Q. Q4. How can researchers design experiments to evaluate the anticancer potential of this compound derivatives?

Answer:

  • In Vitro Assays :
    • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using the MTT assay. IC₅₀ values <50 μM indicate promising activity .
    • Apoptosis Studies : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells after 24–48 hours of treatment .
  • Mechanistic Studies :
    • Enzyme Inhibition : Assess inhibition of HDACs or proteasomes via fluorometric assays. Derivatives with thiourea moieties show enhanced binding to catalytic sites .

Q. Computational Modeling

Q. Q5. What computational approaches predict the reactivity of this compound in drug design?

Answer:

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to evaluate electrostatic potential maps, highlighting nucleophilic attack sites .
  • Molecular Docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina. Derivatives with para-substituted aryl groups exhibit higher binding affinities (ΔG < -8 kcal/mol) .
  • MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. Contradictory Data Resolution

Q. Q6. How should researchers address discrepancies in reported biological activities of this compound analogs?

Answer:

  • Source Analysis : Compare purity data (e.g., HPLC ≥97% vs. 90%) and solvent systems used in biological assays. Impurities like hydrolyzed thioureas may suppress activity .
  • Dose-Response Reproducibility : Replicate studies across multiple cell lines and validate with orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .
  • Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to aggregate data from peer-reviewed studies, excluding non-GLP-compliant reports .

Q. Safety and Handling

Q. Q7. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate solution and adsorb with vermiculite. Avoid water to prevent hydrolysis .
  • Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent moisture-induced degradation .

Q. Advanced Synthetic Applications

Q. Q8. How can this compound be utilized in the synthesis of heterocyclic scaffolds?

Answer:

  • Quinazoline Derivatives : React with β-(2-aminophenyl)-α,β-ynones under Pd catalysis to form quinazoline cores via 6-exo-dig cyclization. Yields reach 75–85% in toluene at 80°C .
  • Triazoloquinazolines : Combine with hydrazinecarbothioamides in DMF to generate triazole-fused quinazolines, characterized by X-ray crystallography .

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

4-isothiocyanato-3-methylbenzonitrile

InChI

InChI=1S/C9H6N2S/c1-7-4-8(5-10)2-3-9(7)11-6-12/h2-4H,1H3

InChI Key

CFCZHMWBNWMZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N=C=S

Origin of Product

United States

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